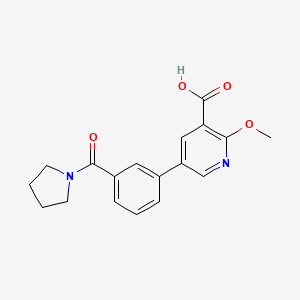
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% (PCPP) is a versatile compound that has been used in a variety of scientific and research applications. PCPP has been used to study protein-protein interactions, to create molecular probes for imaging, and to modify proteins for therapeutic use. PCPP is a relatively new compound and is still being explored for potential applications in the laboratory.
Applications De Recherche Scientifique
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It has been used to study protein-protein interactions, to create molecular probes for imaging, and to modify proteins for therapeutic use. 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has also been used to study the structure and function of proteins, to identify ligand-binding sites, and to develop small molecule drugs. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has been used in the development of biosensors and bioreactors.
Mécanisme D'action
The mechanism of action of 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not fully understood. However, it is believed that 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% binds to proteins and other molecules through a process known as “hydrophobic interactions”. In this process, the hydrophobic (water-repelling) side chains of 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% interact with the hydrophobic side chains of proteins and other molecules. This interaction is believed to be responsible for 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%’s ability to bind to proteins and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% are not well understood. However, it is believed that 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% may have an effect on the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% may also have an effect on the activity of certain neurotransmitters, such as dopamine, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is relatively non-toxic and does not interfere with other compounds. However, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is not suitable for use in all experiments, as it is not very soluble in water and can be difficult to work with.
Orientations Futures
The potential future directions for 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% are numerous. 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used to create more efficient and effective molecular probes for imaging, as well as to develop new small molecule drugs. Additionally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used to study the structure and function of proteins and to identify ligand-binding sites. 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could also be used to develop biosensors and bioreactors, and to study the effects of drugs on the body. Finally, 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% could be used to create new protein-protein interactions, and to modify proteins for therapeutic use.
Méthodes De Synthèse
6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves reacting 3-pyrrolidinylcarbonyl chloride with phenylpicolinic acid in the presence of a base. The resulting product is then treated with an acid to form 6-(3-Pyrrolidinylcarbonylphenyl)picolinic acid, 95%. This reaction is typically carried out in aqueous solution, with the addition of a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Propriétés
IUPAC Name |
6-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)14-7-4-8-15(18-14)17(21)22/h3-8,11H,1-2,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFCDBRFLCSKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














